molecular formula C17H23N5O6 B1384576 8-Allyloxy-N2-isobutyryl-2'-deoxyguanosine CAS No. 869354-75-6

8-Allyloxy-N2-isobutyryl-2'-deoxyguanosine

Cat. No. B1384576
CAS RN: 869354-75-6
M. Wt: 393.4 g/mol
InChI Key: FJNQHICAZNIMSB-HBNTYKKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Allyloxy-N2-isobutyryl-2’-deoxyguanosine is a novel compound with potential biomedical applications . It exhibits antiviral properties and may be used in the development of drugs to research viral infections, such as herpes simplex virus .


Molecular Structure Analysis

The molecular formula of 8-Allyloxy-N2-isobutyryl-2’-deoxyguanosine is C17H23N5O6 . Its molecular weight is 393.39 g/mol .

Scientific Research Applications

Synthesis and Reactivity

8-Allyloxy-N2-isobutyryl-2'-deoxyguanosine is an analog of 8-fluoro-N-2-isobutyryl-2'-deoxyguanosine. The synthesis and reactivity of these compounds are critical in scientific research. The synthesis of 8-fluoro-N-2-isobutyryl-2'-deoxyguanosine involves the treatment of its precursor with N-fluorobenzenesulfonimide. This compound demonstrates specific reactivity under acidic conditions and is used in solid-phase synthesis, although it presents challenges in incorporation into oligonucleotides (Solodinin et al., 2020).

Deacylation and Kinetics

The deacylation kinetics of N-isobutyryl analogs, including 8-Allyloxy-N2-isobutyryl-2'-deoxyguanosine, play a significant role in scientific research. These kinetics provide insights into the chemical behavior and stability of these compounds under various conditions. For instance, the deacylation of 2-N-isobutyryl-2' and 6-O-methyl-2'-deoxyguanosine shows differing behaviors, correlated with the availability of the enolizable lactam function of the guanine ring (Liguori et al., 1994).

Oligodeoxyribonucleotide Synthesis

The application in oligodeoxyribonucleotide synthesis is another area of research importance. N2-isobutyryl-2'-deoxyguanosine derivatives, including 8-Allyloxy-N2-isobutyryl-2'-deoxyguanosine, are used in the synthesis of oligodeoxyribonucleotides. This is achieved by employing the phenylthio group as a phosphate protecting group in solid-phase synthesis, demonstrating the compound's utility in nucleic acid research (Matsuzaki et al., 1987).

Anti-neoplastic Activity

Research into the anti-neoplastic activity of N2-isobutyryl-2'-deoxyguanosine derivatives, including 8-Allyloxy-N2-isobutyryl-2'-deoxyguanosine, has shown that these compounds exhibit potent antineoplastic effects. They are active against various human tissue culture tumor cells, influencing DNA and RNA synthesis. This demonstrates the potential therapeutic applications of these compounds in cancer research (Sood et al., 1992).

Biomarker Analysis

8-Allyloxy-N2-isobutyryl-2'-deoxyguanosine and related compounds are also crucial in the analysis of biomarkers like 8-hydroxy-2'-deoxyguanosine. Methods using high-performance liquid chromatography-electrospray tandem mass spectrometry have been developed for the quantification of these biomarkers in biological fluids. This is essential in research related to oxidative stress and DNA damage (Harri et al., 2007).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-prop-2-enoxy-1H-purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O6/c1-4-5-27-17-18-12-13(22(17)11-6-9(24)10(7-23)28-11)19-16(21-15(12)26)20-14(25)8(2)3/h4,8-11,23-24H,1,5-7H2,2-3H3,(H2,19,20,21,25,26)/t9-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNQHICAZNIMSB-HBNTYKKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)CO)O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Allyloxy-N2-isobutyryl-2'-deoxyguanosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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